6-O-Cinnamoylcatalpol

Beschreibung

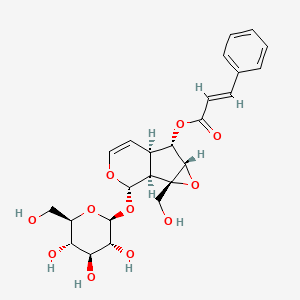

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O11/c25-10-14-17(28)18(29)19(30)23(32-14)34-22-16-13(8-9-31-22)20(21-24(16,11-26)35-21)33-15(27)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25-26,28-30H,10-11H2/b7-6+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYHSWKTXMTFNF-NTLZGZQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Trove of 6-O-Cinnamoylcatalpol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, extraction methodologies, and biological activities of 6-O-cinnamoylcatalpol and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge to facilitate further investigation into the therapeutic potential of these iridoid glycosides.

Natural Sources of this compound and Related Compounds

This compound and its structural analogues are predominantly found in plant species belonging to the Scrophulariaceae, Plantaginaceae, and Buddlejaceae families. Notably, species within the genera Verbascum, Scrophularia, and Buddleja have been identified as rich sources of these compounds. The presence and concentration of these phytochemicals can vary depending on the plant species, the part of the plant used, geographical location, and growing conditions.

Quantitative Data on Cinnamoylcatalpol Derivatives in Various Plant Species

| Plant Species | Family | Compound | Plant Part | Yield/Concentration | Reference |

| Buddleja alternifolia | Scrophulariaceae | This compound | Not Specified | Not Specified | |

| Verbascum cilicicum | Scrophulariaceae | 6-O-α-L-(2″,3″-di-O-trans-p-hydroxycinnamoyl)rhamnopyranosylcatalpol | Not Specified | Not Specified | |

| Verbascum salviifolium | Scrophulariaceae | Verbaspinoside [6-O-(2-O-trans-cinnamoyl)-α-L-rhamnopyranosylcatalpol] | Aerial Parts | Not Specified | |

| Verbascum salviifolium | Scrophulariaceae | Pulverulentoside I [6-O-(2-O-trans-p-methoxycinnamoyl-3-O-acetyl)-α-L-rhamnopyranosylcatalpol] | Aerial Parts | Not Specified | |

| Verbascum salviifolium | Scrophulariaceae | Buddlejoside A8 [6-O-(4-O-trans-3,4-dimethoxycinnamoyl)-α-L-rhamnopyranosylcatalpol] | Aerial Parts | Not Specified | |

| Verbascum thapsus | Scrophulariaceae | 6-O-(α-L-(2''-O-p-methoxy-cinnamoyl-4''-O-acetyl)-rhamnopyranosyl)-catalpol | Plant | 9.0 ppm (High) | |

| Scrophularia dentata | Scrophulariaceae | Scropolioside B | Not Specified | Not Specified |

Experimental Protocols: Extraction and Isolation

The extraction and isolation of this compound and its derivatives from plant matrices typically involve solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature.

General Extraction and Fractionation Workflow

Detailed Protocol for Maceration and Solvent Partitioning

-

Plant Material Preparation: Air-dry the plant material (e.g., aerial parts of Verbascum species) and grind it into a fine powder.

-

Maceration: Soak the powdered plant material in methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional stirring.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

The ethyl acetate fraction is often enriched with iridoid glycosides, including cinnamoylcatalpol derivatives.

-

Chromatographic Purification

-

Column Chromatography:

-

Subject the enriched ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% CHCl₃ and gradually increasing the proportion of MeOH).

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the target compounds using preparative HPLC with a C18 column.

-

A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector at a wavelength suitable for the detection of cinnamoyl derivatives (around 310-330 nm).

-

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamoylcatalpol derivatives have been shown to inhibit this pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key components of this pathway include ERK, JNK, and p38 MAPKs. Some cinnamoyl catalpol derivatives have been found to modulate the activity of this pathway.

Conclusion

This technical guide highlights the significant presence of this compound and its derivatives in various plant species, particularly within the Scrophulariaceae family. The outlined experimental protocols provide a foundational methodology for the extraction and purification of these compounds. Furthermore, the elucidation of their inhibitory effects on the NF-κB and MAPK signaling pathways underscores their potential as anti-inflammatory agents. Further research is warranted to fully explore the therapeutic applications of these natural products.

The Biosynthesis of 6-O-Cinnamoylcatalpol: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Putative Enzymatic Steps, and Methodologies for Investigation

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of pharmacologically active plant secondary metabolites is paramount for their sustainable production and potential bioengineering. 6-O-cinnamoylcatalpol, an iridoid glucoside with notable biological activities, is synthesized in plants through a multi-step enzymatic cascade. This technical guide delineates the proposed biosynthesis of this compound, integrating current transcriptomic and metabolomic evidence, and provides detailed experimental frameworks for its investigation.

The Core Biosynthetic Pathway: From Geranyl Pyrophosphate to Catalpol

The biosynthesis of this compound begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP), which is produced through the methylerythritol phosphate (MEP) pathway in plastids.[1] The subsequent formation of the iridoid skeleton and its elaboration to catalpol is a complex process involving a series of oxidation, reduction, cyclization, glycosylation, and hydroxylation reactions. While the complete pathway to catalpol is not yet fully elucidated in any single plant species, comparative transcriptomic and metabolomic studies, particularly in Rehmannia glutinosa, have shed light on the likely enzymatic steps.[2][3][4]

The proposed pathway can be broadly divided into two stages: the formation of the iridoid scaffold (nepetalactol) and the subsequent "tailoring" steps that modify this scaffold to produce catalpol.

Formation of the Iridoid Scaffold

The initial steps leading to the formation of the core iridoid structure, nepetalactol, are relatively well-established in several iridoid-producing plants.[1]

-

Geraniol Synthesis: Geranyl pyrophosphate (GPP) is hydrolyzed to geraniol by the enzyme geraniol synthase (GES) .[2][3]

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol, a reaction catalyzed by a cytochrome P450 monooxygenase, geraniol-8-hydroxylase (G8H) .

-

Oxidation of 8-Hydroxygeraniol: The alcohol group of 8-hydroxygeraniol is then oxidized to an aldehyde, yielding 8-oxogeranial. This two-step oxidation is catalyzed by an oxidoreductase, 8-hydroxygeraniol oxidoreductase (8HGO) .[1]

-

Cyclization to Nepetalactol: The linear monoterpene, 8-oxogeranial, is reductively cyclized by iridoid synthase (ISY) to form the iridoid scaffold, nepetalactol.[1] This step is a key branch point in iridoid biosynthesis.

Putative Pathway from Nepetalactol to Catalpol

The conversion of nepetalactol to catalpol involves a series of "tailoring" enzymes that modify the iridoid core. Transcriptome analysis of Rehmannia glutinosa has identified numerous candidate genes for these transformations, suggesting a plausible, though not yet fully confirmed, pathway.[2][3][4]

-

Glycosylation: The hydroxyl group at C1 of an early iridoid intermediate is likely glycosylated by a UDP-glycosyltransferase (UGT) . Glycosylation is a common modification of iridoids, enhancing their stability and solubility.[2]

-

Series of Oxidations and Modifications: A series of enzymatic reactions, including hydroxylations, dehydrations, and decarboxylations, are proposed to convert the initial glycosylated iridoid into catalpol. Candidate enzymes for these steps, identified through transcriptomics, include cytochrome P450 monooxygenases (CYPs) , hydroxylases , dehydratases , decarboxylases , and epoxidases .[2][3] While the exact sequence of these modifications and the specific intermediates are still under investigation, they ultimately lead to the characteristic epoxide ring of catalpol.

The Final Step: Cinnamoylation of Catalpol

The terminal step in the biosynthesis of this compound is the acylation of the hydroxyl group at the C6 position of catalpol with a cinnamoyl group. This reaction is catalyzed by an acyltransferase, which utilizes an activated cinnamoyl donor, most likely cinnamoyl-CoA .

Based on known plant secondary metabolic pathways, the enzyme responsible for this step is hypothesized to be a member of the BAHD acyltransferase family .[5] These enzymes are a large and diverse group of acyl-CoA-dependent acyltransferases involved in the biosynthesis of a wide array of plant natural products, including esters of terpenoids.[6] To date, a specific "cinnamoyl-CoA:catalpol 6-O-acyltransferase" has not been isolated and characterized. Its identification and functional verification remain a key area for future research.

Quantitative Data

Quantitative kinetic data for the enzymes in the this compound biosynthetic pathway are largely unavailable in the literature. This is primarily because many of the enzymes, particularly in the later "tailoring" steps and the final acylation, have not yet been purified and characterized. The following table summarizes the types of quantitative data that would be determined for these enzymes.

| Enzyme Class | Substrate(s) | Product(s) | Kinetic Parameters to be Determined |

| Geraniol Synthase (GES) | Geranyl Pyrophosphate (GPP) | Geraniol | Km for GPP, kcat, Vmax |

| Geraniol-8-Hydroxylase (G8H) | Geraniol, NADPH, O2 | 8-Hydroxygeraniol, NADP+, H2O | Km for geraniol and NADPH, kcat, Vmax |

| 8-Hydroxygeraniol Oxidoreductase (8HGO) | 8-Hydroxygeraniol, NAD(P)+ | 8-Oxogeranial, NAD(P)H | Km for 8-hydroxygeraniol and NAD(P)+, kcat, Vmax |

| Iridoid Synthase (ISY) | 8-Oxogeranial, NADPH | Nepetalactol, NADP+ | Km for 8-oxogeranial and NADPH, kcat, Vmax |

| UDP-Glycosyltransferase (UGT) | Iridoid aglycone, UDP-glucose | Iridoid glucoside, UDP | Km for iridoid aglycone and UDP-glucose, kcat, Vmax |

| Cytochrome P450s (CYPs) | Iridoid intermediate, NADPH, O2 | Hydroxylated iridoid, NADP+, H2O | Km for iridoid and NADPH, kcat, Vmax |

| BAHD Acyltransferase (putative) | Catalpol, Cinnamoyl-CoA | This compound, CoA | Km for catalpol and cinnamoyl-CoA, kcat, Vmax |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify putative genes encoding the biosynthetic enzymes for this compound from a plant known to produce this compound (e.g., Rehmannia glutinosa).

Methodology:

-

RNA Extraction and Sequencing:

-

Collect tissue samples from different plant organs (e.g., leaves, roots, stems) and at different developmental stages.

-

Immediately freeze the samples in liquid nitrogen and store at -80 °C.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

Construct cDNA libraries from high-quality RNA samples and perform high-throughput sequencing (e.g., Illumina NovaSeq).[2]

-

-

De Novo Transcriptome Assembly and Annotation:

-

Process the raw sequencing reads to remove low-quality bases and adapter sequences.

-

Assemble the cleaned reads into transcripts (unigenes) using a de novo assembler such as Trinity or SOAPdenovo-Trans.

-

Annotate the assembled unigenes by performing BLAST searches against public protein databases (e.g., NCBI non-redundant (Nr), Swiss-Prot, Kyoto Encyclopedia of Genes and Genomes (KEGG)).

-

Assign Gene Ontology (GO) terms to the annotated unigenes.

-

-

Identification of Candidate Genes:

-

Search the annotated transcriptome for unigenes homologous to known iridoid biosynthesis enzymes (GES, G8H, 8HGO, ISY, UGTs, CYPs) and BAHD acyltransferases.

-

Analyze the expression profiles of these candidate genes across different tissues and developmental stages, correlating their expression with the accumulation of this compound.

-

Heterologous Expression and Functional Characterization of a Candidate Acyltransferase

Objective: To express a candidate BAHD acyltransferase gene in a heterologous host and confirm its enzymatic activity.

Methodology:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate acyltransferase gene from cDNA using PCR with gene-specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) containing a purification tag (e.g., His-tag).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Grow the transformed cells in appropriate culture medium to a desired optical density.

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

-

-

Protein Purification:

-

Harvest the cells by centrifugation and lyse them by sonication or enzymatic digestion.

-

Clarify the cell lysate by centrifugation.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Assess the purity and size of the purified protein by SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified recombinant enzyme, catalpol, and cinnamoyl-CoA.

-

Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

-

Extract the product and analyze it by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of this compound.

-

Enzyme Kinetics Analysis

Objective: To determine the kinetic parameters (Km, kcat, Vmax) of a purified biosynthetic enzyme.

Methodology:

-

Enzyme Assay under Varying Substrate Concentrations:

-

Set up a series of enzyme assays as described in section 4.2, keeping the enzyme concentration constant.

-

Vary the concentration of one substrate (e.g., catalpol) while keeping the other substrate (e.g., cinnamoyl-CoA) at a saturating concentration.

-

Repeat the experiment by varying the concentration of the second substrate while keeping the first at saturation.

-

-

Quantification of Product Formation:

-

Measure the initial reaction velocity (v0) at each substrate concentration by quantifying the amount of product formed over a short time period where the reaction is linear.

-

-

Data Analysis:

-

Plot the initial reaction velocity (v0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.

-

Calculate the turnover number (kcat) using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

-

Determine the catalytic efficiency (kcat/Km).

-

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Figure 1. Proposed biosynthetic pathway of this compound.

Figure 2. Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a complex pathway that is beginning to be unraveled through modern 'omics' approaches. While the early stages of iridoid biosynthesis are well-understood, the later tailoring steps leading to catalpol and its final cinnamoylation are still areas of active research. The identification and characterization of the enzymes involved, particularly the putative cinnamoyl-CoA:catalpol 6-O-acyltransferase, will be crucial for the metabolic engineering of this and related valuable natural products. The experimental frameworks provided in this guide offer a roadmap for researchers to contribute to the complete elucidation of this fascinating biosynthetic pathway.

References

- 1. Heterologous expression of a serine carboxypeptidase-like acyltransferase and characterization of the kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Regulation of Catalpol and Acteoside Accumulation in Radial Striation and non-Radial Striation of Rehmannia glutinosa Tuberous Root - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Regulation of Catalpol and Acteoside Accumulation in Radial Striation and non-Radial Striation of Rehmannia glutinosa Tuberous Root - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-O-Cinnamoylcatalpol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 6-O-Cinnamoylcatalpol, an iridoid glycoside. The following sections detail the experimental protocols, present spectroscopic data in a structured format, and visualize the logical workflow and key structural correlations, offering a complete roadmap for the characterization of this and structurally related natural products.

Isolation of this compound

The isolation of this compound from its natural source, typically a plant matrix, is the foundational step for its structural characterization. A general workflow for the isolation of iridoid glycosides is depicted below. This process involves extraction, fractionation, and final purification using various chromatographic techniques. While the precise details may vary depending on the source material, the following protocol outlines a standard approach.

Experimental Protocol: Isolation

-

Extraction: The dried and powdered plant material is exhaustively extracted with a suitable solvent, commonly methanol or ethanol, at room temperature. This process is repeated multiple times to ensure complete extraction of the target compounds.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is typically performed between water and a series of organic solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. Iridoid glycosides, being polar, are generally concentrated in the aqueous or ethyl acetate fractions.

-

Column Chromatography: The polar fraction is then subjected to column chromatography over a solid support like silica gel or a polymeric resin (e.g., Diaion HP-20). A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a dichloromethane-methanol or ethyl acetate-methanol gradient), is employed to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile) is typically used to achieve high-purity isolation of this compound.

Spectroscopic and Biological Insights into 6-O-Cinnamoylcatalpol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, MS), experimental protocols, and relevant biological signaling pathways associated with 6-O-Cinnamoylcatalpol. This iridoid glycoside, a derivative of catalpol, is of interest for its potential pharmacological activities. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Catalpol Moiety | |||

| 1 | ~5.0 | d | 9.5 |

| 3 | ~6.3 | dd | 6.0, 1.5 |

| 4 | ~5.8 | d | 6.0 |

| 5 | ~2.6 | m | |

| 6 | ~4.9 | t | 8.0 |

| 7 | ~3.8 | d | 8.0 |

| 9 | ~2.5 | m | |

| 10 | ~4.2 | d | 12.0 |

| 10' | ~4.0 | d | 12.0 |

| Glucose Moiety | |||

| 1' | ~4.7 | d | 8.0 |

| 2' | ~3.4 | m | |

| 3' | ~3.5 | m | |

| 4' | ~3.3 | m | |

| 5' | ~3.6 | m | |

| 6'a | ~3.9 | dd | 12.0, 2.0 |

| 6'b | ~3.7 | dd | 12.0, 5.0 |

| Cinnamoyl Moiety | |||

| α | ~6.5 | d | 16.0 |

| β | ~7.7 | d | 16.0 |

| 2''/6'' | ~7.5 | m | |

| 3''/5'' | ~7.4 | m | |

| 4'' | ~7.4 | m |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| Catalpol Moiety | |

| 1 | ~94.0 |

| 3 | ~141.0 |

| 4 | ~103.0 |

| 5 | ~40.0 |

| 6 | ~80.0 |

| 7 | ~60.0 |

| 8 | ~65.0 |

| 9 | ~45.0 |

| 10 | ~62.0 |

| Glucose Moiety | |

| 1' | ~99.0 |

| 2' | ~74.0 |

| 3' | ~77.0 |

| 4' | ~71.0 |

| 5' | ~75.0 |

| 6' | ~63.0 |

| Cinnamoyl Moiety | |

| C=O | ~166.0 |

| α | ~118.0 |

| β | ~145.0 |

| 1'' | ~134.0 |

| 2''/6'' | ~129.0 |

| 3''/5'' | ~129.0 |

| 4'' | ~130.0 |

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule. For this compound (C₂₄H₂₈O₁₁), the expected exact mass would be [M+H]⁺ ≈ 493.1659 and [M+Na]⁺ ≈ 515.1478.

Expected Fragmentation Pattern:

In tandem mass spectrometry (MS/MS) experiments, iridoid glycosides like this compound typically exhibit characteristic fragmentation patterns. The primary fragmentation event is often the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). Another key fragmentation is the loss of the cinnamoyl group (131 Da). Subsequent fragmentations of the aglycone can also be observed.

Experimental Protocols

The following provides a general methodology for the isolation and characterization of cinnamoyl-catalpol derivatives from plant sources.

Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., from the Verbascum genus) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Iridoid glycosides are typically found in the more polar fractions (ethyl acetate and aqueous fractions).

-

Chromatographic Separation: The polar fractions are subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. Elution is performed with a gradient solvent system (e.g., water-methanol or chloroform-methanol) to isolate fractions containing the target compounds.

-

Final Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Chemical shifts are reported in ppm relative to the solvent signal.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or ESI-Orbitrap mass spectrometer to determine the accurate mass and elemental composition. Tandem MS (MS/MS) experiments are performed to study the fragmentation patterns and aid in structural elucidation.

Biological Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on the structurally similar compound, 6-O-trans-feruloyl catalpol , provides valuable insights. This related compound has been shown to activate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.[1][2] These pathways are of significant interest in drug development for various diseases.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Activation of this pathway by 6-O-trans-feruloyl catalpol suggests a potential role in modulating inflammation.[2]

Caption: Activation of the NF-κB signaling pathway.

Akt Signaling Pathway

The Akt (or Protein Kinase B) pathway is a central signaling pathway in regulating cell survival, proliferation, and metabolism. Its activation by 6-O-trans-feruloyl catalpol points to potential cytoprotective and regenerative effects.[1][2]

Caption: The Akt signaling pathway activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. The modulation of this pathway by 6-O-trans-feruloyl catalpol highlights its potential to influence fundamental cellular functions.[1][2]

Caption: The MAPK/ERK signaling cascade.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and potential biological activities of this compound. The compiled NMR and MS data, along with the generalized experimental protocols, offer a valuable resource for the identification and further investigation of this and related iridoid glycosides. The exploration of signaling pathways, based on a closely related compound, suggests promising avenues for future pharmacological research into the therapeutic potential of this compound. Further studies are warranted to isolate and fully characterize this compound and to elucidate its specific mechanisms of action.

References

A Technical Deep Dive into the Biological Activity of 6-O-Cinnamoylcatalpol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Cinnamoylcatalpol, an iridoid glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of its established pharmacological effects, focusing on its anti-inflammatory and potential hepatoprotective mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Biological Activities

The primary biological activities of this compound and its derivatives revolve around their potent anti-inflammatory properties. These effects are predominantly mediated through the modulation of key signaling pathways implicated in the inflammatory response. Furthermore, related compounds have demonstrated promising activity in promoting liver regeneration, suggesting a broader therapeutic potential.

Anti-Inflammatory Effects

The anti-inflammatory activity of 6-O-cinnamoyl catalpol and its analogs is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.

A study investigating a series of 6-O-substituted catalpol derivatives, including those with a cinnamoyl moiety, demonstrated significant inhibition of NF-κB activation.[1][2]

Quantitative Data on Anti-Inflammatory Activity

| Compound Class | Concentration | NF-κB Inhibition (%) | Cell Line | Inducer |

| 6-O-substituted iridoid glycosides | 50 µmol/L | 40-60% | HEK293 | TNF-α |

Table 1: Inhibitory effect of 6-O-substituted catalpol derivatives on TNF-α-induced NF-κB luciferase reporter activity.[1]

Potential Role in Liver Regeneration

Research on a closely related compound, 6-O-trans-feruloyl catalpol, has revealed its capacity to promote liver regeneration. This activity is mediated through the activation of the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] While direct evidence for this compound in liver regeneration is pending, the structural similarity suggests a potential area for future investigation.

Signaling Pathways Modulated by this compound and its Analogs

NF-κB Signaling Pathway

This compound and its derivatives exert their anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. The proposed mechanism involves the inhibition of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Akt and MAPK Signaling Pathways

The activation of Akt and MAPK pathways by 6-O-trans-feruloyl catalpol in liver regeneration suggests a potential mechanism for cellular proliferation and survival. These pathways are central to many cellular processes, and their modulation can have significant therapeutic implications.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of scientific research. The following sections outline the methodologies for key assays used to evaluate the biological activity of this compound and its derivatives.

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify the activity of the NF-κB signaling pathway.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 24-well plates and grown to 70-80% confluency.

-

Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.

Treatment and Luciferase Assay:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Cells are pre-incubated for 1 hour, followed by stimulation with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

-

After stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Western Blot Analysis for Akt and MAPK Phosphorylation

Western blotting is a standard technique to detect and quantify the phosphorylation status of specific proteins, providing insights into the activation state of signaling pathways.[5][6][7][8]

Cell Lysis and Protein Quantification:

-

Cells are treated with this compound and/or a growth factor as described in the specific experimental design.

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to remove cellular debris, and the supernatant containing the protein extract is collected.

-

The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Akt, ERK, p38, and JNK.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with significant anti-inflammatory properties. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a solid foundation for their potential development as therapeutic agents for inflammatory diseases. The observed activity of a related compound in promoting liver regeneration via Akt and MAPK signaling opens up new avenues for research into the broader therapeutic applications of these iridoid glycosides.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the NF-κB pathway.

-

Determining the IC50 values of this compound for the inhibition of key inflammatory mediators.

-

Investigating the direct effects of this compound on the Akt and MAPK signaling pathways in various cell types.

-

Conducting in vivo studies to validate the anti-inflammatory and potential hepatoprotective effects of this compound in relevant disease models.

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel and effective treatments for a range of human diseases.

References

- 1. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Pharmacological Effects of 6-O-Cinnamoylcatalpol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of 6-O-cinnamoylcatalpol, an iridoid glycoside, and its closely related derivatives. The addition of a cinnamoyl moiety to the catalpol structure has been shown to significantly enhance its therapeutic effects. This document collates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for research and development.

Core Pharmacological Effects

Research has primarily focused on a group of this compound derivatives known as scropoliosides. These compounds have demonstrated significant therapeutic potential across several domains, including anti-inflammatory, anti-tumor, and neuroprotective activities.

Anti-inflammatory Activity

The most extensively documented effect of this compound derivatives is their potent anti-inflammatory action. Studies on compounds like Scropolioside B show a marked superiority over the parent compound, catalpol. The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators and pathways.[1][2][3] Specifically, these compounds have been shown to inhibit nuclear factor-kappa B (NF-κB) activity, downregulate the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), and reduce the activity of cyclooxygenase-2 (COX-2).[1][4]

Table 1: Quantitative Anti-inflammatory Data for Scropolioside B (a this compound derivative)

| Parameter | Method/Cell Line | Concentration | Result | Reference |

| NF-κB Inhibition | Luciferase Reporter Assay | IC₅₀ = 1.02 µmol/L | Dose-dependent inhibition of NF-κB activity. | [3][4] |

| IL-1β Expression | LPS-stimulated THP-1 cells | 50 µmol/L | Significant blockage of IL-1β increase. | [4] |

| TNF-α Expression | LPS-stimulated THP-1 cells | 50 µmol/L | Significant blockage of TNF-α increase. | [4] |

| COX-2 Activity | LPS-stimulated cells | 50 µmol/L | Significant inhibition of COX-2 activation. | [1] |

| IL-1β Secretion | LPS-stimulated cells | 50 µmol/L | Inhibition of IL-1β secretion. | [1] |

Anti-Tumor Activity

Cinnamoyl derivatives have shown promising cytotoxic effects against various cancer cell lines. Studies on novel synthetic cinnamoyl compounds, structurally related to the moiety in this compound, have demonstrated efficacy against human glioblastoma (U87MG) and neuroblastoma (SHSY-5Y) cells.[5][6] The mechanism primarily involves the induction of apoptosis.[6][7]

Table 2: Cytotoxicity of a Novel Cinnamoyl Derivative (Compound 3e)

| Cell Line | Concentration | Cytotoxicity (%) | Reference |

| U87MG (Glioblastoma) | 25 µg/mL | ~86% | [5][6] |

| SHSY-5Y (Neuroblastoma) | 25 µg/mL | ~84% | [5][6] |

Neuroprotective Effects

While direct studies on this compound are limited, the parent molecule, catalpol, is a well-documented neuroprotective agent.[8] Its mechanisms include antioxidant, anti-neuroinflammatory, and anti-apoptotic properties.[9] The cinnamoyl moiety is known to enhance anti-inflammatory effects, suggesting that this compound derivatives could offer even greater neuroprotection.[10] These effects are mediated through pathways like Keap1/Nrf2 and the inhibition of p53-mediated apoptosis.[9] A related compound, 10-O-trans-p-Coumaroylcatalpol, has been shown to reduce oxidative stress and α-synuclein aggregation in C. elegans, further supporting the neuroprotective potential of this class of molecules.[11][12]

Hepatoprotective Effects

Iridoid glycosides, including catalpol, are recognized for their hepatoprotective activities against various toxins.[13][14] The mechanisms involve mitigating oxidative stress, reducing inflammation, and regulating lipid metabolism.[13] Cinnamoyl-containing iridoids from various plant sources have demonstrated the ability to protect liver and kidney tissues, indicating a promising therapeutic avenue for these compounds in managing liver diseases.[15][16]

Key Experimental Protocols

This section details the methodologies for key in vitro assays used to determine the pharmacological effects of this compound derivatives.

NF-κB Activity Assessment (Luciferase Reporter Assay)

This protocol assesses the ability of a compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 24-well plates and co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a β-galactosidase expression plasmid (for normalization).

-

-

Compound Treatment and Stimulation:

-

After 24 hours, cells are pre-incubated with varying concentrations of the test compound (e.g., Scropolioside B) for 1 hour.

-

Cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 100 ng/mL), for 16 hours.[1]

-

-

Luciferase Activity Measurement:

-

Cells are lysed using a reporter lysis buffer.

-

The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

β-galactosidase activity is measured to normalize the luciferase readings.

-

-

Data Analysis:

-

The relative luciferase activity is calculated and expressed as a percentage of the stimulated control.

-

The IC₅₀ value (the concentration at which 50% of NF-κB activity is inhibited) is determined from the dose-response curve.[3]

-

COX-2 Activity Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2 to screen for potential inhibitors.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of Heme (cofactor), human recombinant COX-2 enzyme, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[17]

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, Heme, and COX-2 enzyme to each well.

-

Add the test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[18]

-

Add the colorimetric substrate to all wells.

-

Initiate the reaction by adding arachidonic acid solution to all wells.[17]

-

Incubate for a short period (e.g., 5 minutes at 25°C).

-

-

Measurement and Analysis:

-

Read the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of COX-2 inhibition by comparing the absorbance of compound-treated wells to the vehicle control wells.

-

IL-1β Secretion Measurement (ELISA)

This protocol quantifies the amount of IL-1β secreted by cells into the culture medium.

-

Cell Culture and Treatment:

-

Culture immune cells (e.g., THP-1 monocytes) in appropriate media.

-

Pre-incubate the cells with the test compound for 1 hour.

-

Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce cytokine production and secretion.[1]

-

-

Sample Collection:

-

Collect the cell culture medium.

-

Centrifuge the medium to remove cells and debris. Store the supernatant at -80°C until analysis.[4]

-

-

ELISA Procedure:

-

Use a commercial Human IL-1β ELISA kit and follow the manufacturer's instructions.

-

Typically, this involves adding standards and samples to a 96-well plate pre-coated with an anti-human IL-1β antibody.

-

Incubate, then add a biotin-conjugated detection antibody, followed by a streptavidin-HRP solution.

-

Add a TMB substrate solution to develop the color. Stop the reaction with a stop solution.[4]

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Generate a standard curve and calculate the concentration of IL-1β in the samples.

-

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment:

-

Seed cells (e.g., U87MG cancer cells) and treat with the test compound for a specified duration (e.g., 24-48 hours).

-

-

Cell Staining:

-

Harvest both adherent and floating cells. Wash the cells with cold PBS.[19]

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows associated with this compound derivatives.

Figure 1: Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.

Figure 2: A typical experimental workflow for evaluating the anti-inflammatory effects of a test compound.

Figure 3: Proposed neuroprotective mechanisms involving antioxidant (Nrf2) and anti-apoptotic (p53) pathways.

References

- 1. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties [mdpi.com]

- 2. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. staff.cimap.res.in [staff.cimap.res.in]

- 12. Iridoid compound 10-O-trans-p-coumaroylcatalpol extends longevity and reduces α synuclein aggregation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Iridoids as a Potential Hepatoprotective Class: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. bioscience.co.uk [bioscience.co.uk]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

anti-inflammatory properties of 6-O-Cinnamoylcatalpol

An In-depth Technical Guide to the Anti-inflammatory Properties of 6-O-Cinnamoylcatalpol and Its Derivatives

This technical guide provides a comprehensive overview of the and its naturally occurring derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these iridoid glucosides. This document synthesizes findings from multiple studies, detailing the mechanism of action, quantitative efficacy, experimental protocols, and structure-activity relationships.

Introduction

Catalpol is an iridoid glucoside known for a variety of biological activities, including neuroprotective, anti-diabetic, and hepatoprotective effects.[1][2] However, catalpol itself exhibits relatively weak anti-inflammatory properties.[3] Scientific research has demonstrated that the addition of a cinnamoyl moiety at the 6-O position of the catalpol skeleton significantly enhances its anti-inflammatory activity.[3][4] This modification has led to the investigation of several potent derivatives, such as Scropolioside A, Scropolioside B, and 6-O-Veratroyl catalpol, which show promise as novel anti-inflammatory agents.[3][5][6] These compounds primarily exert their effects by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7]

Mechanism of Action

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to suppress pro-inflammatory signaling cascades within immune cells. The most well-documented mechanism is the inhibition of the NF-κB pathway, with contributions from MAPK signaling and NLRP3 inflammasome modulation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[8] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound derivatives intervene in this process at several levels. Studies on compounds like Scropolioside B have shown a potent, dose-dependent inhibition of NF-κB activity.[6] Pretreatment with various 6-O-substituted catalpol derivatives at a concentration of 50 μmol/L resulted in a 40%–60% inhibition of TNF-α-induced NF-κB luciferase reporter activity in HEK293 cells.[3] This inhibition prevents the downstream expression of key inflammatory mediators.

Modulation of MAPK and NLRP3 Pathways

In addition to the NF-κB pathway, this compound derivatives modulate other inflammatory signaling routes.

-

MAPK Pathway: The compound 6-O-veratroyl catalpol has been shown to suppress the activity of Protein Kinase C (PKC), which leads to the downstream inactivation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[5] This pathway is also crucial for the production of inflammatory mediators.[10]

-

NLRP3 Inflammasome: Scropolioside B has been observed to decrease the expression of NLRP3 (NLR Family Pyrin Domain Containing 3).[6] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β).[11] By inhibiting NLRP3, these compounds can effectively reduce IL-1β levels.

References

- 1. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivities of Natural Catalpol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NF-κB Inhibitory Pathway of 6-O-Cinnamoylcatalpol

Executive Summary: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates a wide array of genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making the NF-κB signaling pathway a prime target for therapeutic intervention. This document provides a comprehensive technical overview of 6-O-cinnamoylcatalpol, an iridoid glycoside derived from catalpol, and its mechanism of action in inhibiting the canonical NF-κB pathway. We will delve into the molecular interactions, present quantitative data on its anti-inflammatory efficacy, provide detailed experimental protocols for its evaluation, and visualize the core signaling cascades and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a tightly regulated signaling cascade essential for responding to pro-inflammatory stimuli. In its inactive state, the NF-κB dimer (most commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein, IκBα.[1] Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[2] The activated IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα at specific serine residues.[3][4] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p50/p65 dimer, facilitating its rapid translocation into the nucleus.[6] Within the nucleus, NF-κB binds to specific κB DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and cell adhesion molecules that mediate the inflammatory response.[2]

This compound as an NF-κB Inhibitor

This compound is an iridoid glycoside that demonstrates significant anti-inflammatory properties. Its mechanism is primarily centered on the potent inhibition of the canonical NF-κB pathway. Studies on catalpol derivatives, particularly those with a 6-O-substituted cinnamyl moiety like Scropolioside B, have shown superior anti-inflammatory activity compared to the parent compound, catalpol.[7]

The primary point of intervention for this compound is the IκB kinase (IKK) complex. By inhibiting IKK activity, the compound prevents the critical phosphorylation of IκBα.[8] This action halts the downstream cascade: IκBα is not marked for ubiquitination, it is not degraded by the proteasome, and it remains bound to the p50/p65 dimer.[8] Consequently, the p50/p65 complex is retained in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene transcription.[8] This targeted inhibition effectively suppresses the production of key inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.

Quantitative Analysis of Anti-inflammatory Effects

The efficacy of this compound and related compounds has been quantified through various in vitro assays. The data consistently demonstrates a dose-dependent inhibition of key inflammatory markers. The tables below summarize representative quantitative data from studies on catalpol derivatives and related phenylpropanoids.

Table 1: Inhibition of NF-κB Activity and Pro-inflammatory Mediators (Data compiled from studies on cinnamaldehyde and catalpol derivatives)

| Compound / Extract | Assay | Cell Line | Stimulant | Concentration | % Inhibition | IC₅₀ Value | Reference |

| Cinnamaldehyde | NO Production | BV2 Microglia | LPS | 25 µM | 45.3% | - | [9] |

| Cinnamaldehyde | NO Production | BV2 Microglia | LPS | 50 µM | 70.8% | - | [9] |

| Cinnamaldehyde | NO Production | BV2 Microglia | LPS | 100 µM | 98.0% | - | [9] |

| Cinnamaldehyde | NF-κB DNA Binding | BV2 Microglia | LPS | 100 µM | 77.2% | - | [9] |

| Cinnamaldehyde | PGE₂ Production | RAW 264.7 | LPS | 10 µg/mL | 65.0% | - | [9] |

| Catalpol | NF-κB Activation | Podocytes | High Glucose | 500 µmol/L | Significant | - | [7] |

| Harpagide | COX-2 Activity | - | - | 2.5–100 µmol/L | Dose-dependent | - | [7] |

Table 2: Effect on Pro-inflammatory Cytokine Production (Data compiled from studies on cinnamaldehyde and catalpol derivatives)

| Compound | Cytokine | Cell Line | Stimulant | Concentration | % Inhibition | Reference |

| Cinnamaldehyde | TNF-α | BV2 Microglia | LPS | 100 µM | >50% | [9] |

| Cinnamaldehyde | IL-1β | BV2 Microglia | LPS | 100 µM | >50% | [9] |

| Cinnamaldehyde | IL-6 | BV2 Microglia | LPS | 100 µM | >50% | [9] |

| 6-O-Veratroyl catalpol | TNF-α | THP-1 | PMA | Not specified | Significant | [10] |

| 6-O-Veratroyl catalpol | IL-1β | THP-1 | PMA | Not specified | Significant | [10] |

Key Experimental Protocols

The assessment of this compound's anti-inflammatory activity involves a series of standardized in vitro assays. Below are detailed methodologies for these key experiments.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are commonly used.

-

Culture Conditions: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein extraction) at a density that allows for ~80-90% confluency at the end of the experiment (e.g., 4 × 10⁴ cells/well in a 96-well plate).[11] Allow cells to adhere overnight.

-

Treatment:

-

Remove the old medium.

-

Add fresh medium containing various concentrations of this compound.

-

Incubate for a pre-treatment period, typically 1-2 hours.

-

Add the inflammatory stimulus (e.g., 1 µg/mL LPS) to all wells except the negative control.

-

Incubate for the required period (e.g., 24 hours for NO/cytokine production, shorter times for phosphorylation studies).

-

Cell Viability Assay (MTT Protocol)

This assay determines if the observed inhibitory effects are due to cytotoxicity.

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[11][12]

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage relative to the untreated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.

-

After the 24-hour incubation with the compound and LPS, collect 100 µL of the cell culture supernatant from each well.[11]

-

In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[11]

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540-570 nm.[11]

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to measure the levels and phosphorylation status of key proteins in the NF-κB pathway.

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a specialized kit.

-

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent anti-inflammatory activity. Its well-defined mechanism of action, centered on the direct inhibition of the IKK complex within the canonical NF-κB signaling pathway, provides a strong rationale for its therapeutic potential. By preventing IκBα phosphorylation and degradation, it effectively halts the nuclear translocation of p65, thereby suppressing the expression of a cascade of pro-inflammatory genes. The quantitative data supports its efficacy in reducing key inflammatory mediators.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: In vivo studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structure-Activity Relationship (SAR): Further derivatization of the cinnamoyl and catalpol moieties could lead to analogs with enhanced potency, selectivity, and drug-like properties.

-

In Vivo Efficacy: Testing the compound in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease, neuroinflammation) is a critical next step.

-

Safety and Toxicology: A thorough evaluation of its safety profile is mandatory for any progression toward clinical application.

References

- 1. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the structure of the NF-ĸB pathway in human immune cells using quantitative proteomic data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Scrophularia Genus: A Prolific Source of Novel Iridoid Glycosides for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The genus Scrophularia, commonly known as figworts, has long been a focal point in phytochemistry and pharmacology due to its rich diversity of secondary metabolites, particularly iridoid glycosides. These monoterpenoid-derived compounds have garnered significant attention for their broad spectrum of biological activities, including potent anti-inflammatory, neuroprotective, hepatoprotective, and anti-diabetic properties. This technical guide provides an in-depth overview of the discovery of novel iridoid glycosides from Scrophularia, detailing the experimental protocols for their isolation and characterization, presenting quantitative data, and visualizing key experimental workflows and biological signaling pathways.

Newly Discovered Iridoid Glycosides from Scrophularia Species

Recent phytochemical investigations into various Scrophularia species have led to the isolation and characterization of a multitude of novel iridoid glycosides. These discoveries have expanded the chemical diversity of this class of compounds and provided new candidates for therapeutic development. The following tables summarize the quantitative data for some of these newly identified molecules.

| Table 1: Novel Iridoid Glycosides from Scrophularia hypericifolia | | :--- | :--- | :--- | | Compound Name | Molecular Formula | Yield | | 6′-acetyl hypericifolioside A | C45H48O21 | Not Reported | | 6′-acetyl hypericifolioside B | C41H46O21 | Not Reported | | hypericifolioside A | C43H46O20 | Not Reported | | hypericifolioside B | C39H44O20 | Not Reported |

| Table 2: Novel Iridoid Glycosides from Scrophularia deserti | | :--- | :--- | :--- | | Compound Name | Molecular Formula | Biological Activity | | Scropolioside-D2 | C43H52O23 | Significant antidiabetic activity | | Harpagoside-B | C24H30O11 | Significant anti-inflammatory activity |

| Table 3: Novel Iridoid Glycosides from Scrophularia ningpoensis | | :--- | :--- | :--- | | Compound Name | Molecular Formula | Key Spectroscopic Feature | | 6′-O-cinnamoylharpagide | C24H30O11 | Presence of a cinnamoyl group |

| Table 4: Novel Iridoid Glycosides from Scrophularia trifoliata | | :--- | :--- | :--- | | Compound Name | Molecular Formula | Biological Activity | | Compound 5 (unnamed) | C16H24O10 | Inhibition of HIV-1 Integrase | | Compound 13 (unnamed) | C24H30O10 | Inhibition of HIV-1 Integrase |

Experimental Protocols

The isolation and characterization of novel iridoid glycosides from Scrophularia species involve a standardized series of experimental procedures. The following is a detailed methodology synthesized from multiple studies.

Plant Material Collection and Preparation

Fresh plant material (e.g., aerial parts, roots) of the selected Scrophularia species is collected and authenticated by a plant taxonomist. The plant material is then air-dried in the shade, pulverized into a coarse powder, and stored in airtight containers until extraction.

Extraction of Iridoid Glycosides

The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol or ethanol, at room temperature.[1] The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The fractions are concentrated, and the iridoid glycoside-rich fractions (commonly the ethyl acetate and n-butanol fractions) are selected for further purification.

Chromatographic Purification

The selected fractions are subjected to a series of chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC): The fraction is first separated on a silica gel or macroporous resin column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from CC are further purified by preparative or semi-preparative HPLC, often using a C18 column with a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.[2]

Structure Elucidation

The structures of the purified iridoid glycosides are elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HR-MS) is used to determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure, including the stereochemistry of the molecule.[1][2]

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, visualize the general experimental workflow for the discovery of novel iridoid glycosides and the key signaling pathways they modulate.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 6-O-Cinnamoylcatalpol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Cinnamoylcatalpol is an iridoid glycoside found in various medicinal plants, notably within the Verbenaceae family. As a derivative of catalpol, it exhibits a range of biological activities and is a key marker for the quality control of herbal extracts and formulations. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of this compound. This document provides a detailed application note and protocol for its analysis.

Principle of the Method

The method described is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a UV-Vis detector. The separation is achieved on a C18 stationary phase. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective separation of this compound from other components in the sample matrix. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plant material (e.g., leaves, stems). The specific amounts and volumes may need to be adjusted based on the sample matrix and expected concentration of the analyte.

-

Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of methanol (HPLC grade).

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Alternatively, macerate the sample with methanol for 24 hours with occasional shaking.

-

-

Filtration:

-

Filter the extract through a Whatman No. 1 filter paper.

-

Collect the filtrate and transfer it to a volumetric flask.

-

Wash the residue with a small amount of methanol and add it to the filtrate.

-

Make up the volume to 25 mL with methanol.

-

-

Final Filtration:

-

Prior to injection into the HPLC system, filter the extract through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could damage the column.

-

Standard Solution Preparation

-

Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve it in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

HPLC Instrumentation and Conditions

The following are typical HPLC conditions for the analysis of this compound. These may require optimization depending on the specific instrument and column used.

| Parameter | Recommended Condition |